molecular formula C8H7N3S B1446770 2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 143541-70-2

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B1446770
CAS No.: 143541-70-2
M. Wt: 177.23 g/mol
InChI Key: WXNLQCKCFVEAJN-UHFFFAOYSA-N
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Description

2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the CAS Number: 143541-70-2 . It has a molecular weight of 177.23 and its IUPAC name is 2,6-dimethylimidazo[2,1-b]thiazole-5-carbonitrile . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3S/c1-5-4-11-7(3-9)6(2)10-8(11)12-5/h4H,1-2H3 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 177.23 .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives have been widely recognized for their pharmacological diversity, serving as a foundation for developing new derivatives with a broad range of therapeutic activities. These compounds have been part of several therapeutic agents, indicating their potential in medicinal chemistry. The versatility of these compounds has been attributed to their structural features, which have been explored for the development of clinically viable candidates (Shareef et al., 2019).

Patent Review on Novel Thiazole Derivatives

The literature review and patent analyses have highlighted the significant advancements in thiazole derivatives, emphasizing their therapeutic applications, including antioxidant, analgesic, anti-inflammatory, and antimicrobial activities. This review also discusses the specific enzyme targets for these compounds and their potential in disease treatment, suggesting a promising direction for future research in medicinal chemistry (Leoni et al., 2014).

Chemical and Biological Properties of Benzthiazolyl-pyridine Complexes

A comprehensive review of the chemistry and properties of benzthiazolyl-pyridine complexes up to 2008 has provided insights into their preparation, properties, and biological activities. This review has identified potential areas of interest for further investigation, particularly in the development of analogues with unknown properties, highlighting the scope for innovative research in this domain (Boča et al., 2011).

Analytical Methods for Determining Antioxidant Activity

The critical review of various tests used to determine antioxidant activity, including ABTS and DPPH tests, provides valuable insights into their mechanisms, applicability, advantages, and disadvantages. This review underscores the importance of these assays in antioxidant analysis and their application in assessing the antioxidant capacity of complex samples, contributing to our understanding of antioxidant mechanisms and their implications in various fields (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-5-4-11-7(3-9)6(2)10-8(11)12-5/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNLQCKCFVEAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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